
(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of cyano, difluorophenyl, and ethyl-fluorobenzoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate typically involves the esterification of 4-ethyl-2-fluorobenzoic acid with (4-cyano-3,5-difluorophenyl) alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Major Products
Oxidation: Formation of 4-ethyl-2-fluorobenzoic acid.
Reduction: Formation of (4-amino-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These properties enable the compound to interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(4-cyano-3,5-difluorophenyl) 4-butylbenzoate: Similar structure but with a butyl group instead of an ethyl group.
(4-cyano-3,5-difluorophenyl) 4-methylbenzoate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate is unique due to the presence of both cyano and difluorophenyl groups, which confer distinct electronic and steric properties. The ethyl group provides a balance between hydrophobicity and steric bulk, making it suitable for various applications compared to its methyl or butyl analogs .
Propiedades
Número CAS |
344749-29-7 |
|---|---|
Fórmula molecular |
C16H10F3NO2 |
Peso molecular |
305.25 g/mol |
Nombre IUPAC |
(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate |
InChI |
InChI=1S/C16H10F3NO2/c1-2-9-3-4-11(13(17)5-9)16(21)22-10-6-14(18)12(8-20)15(19)7-10/h3-7H,2H2,1H3 |
Clave InChI |
AGQQVOKBWLRESG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F)F |
SMILES canónico |
CCC1=CC(=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



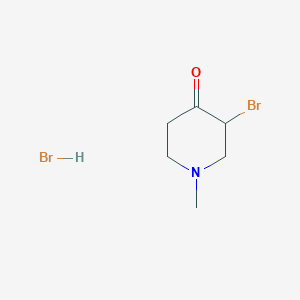

![Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1603173.png)
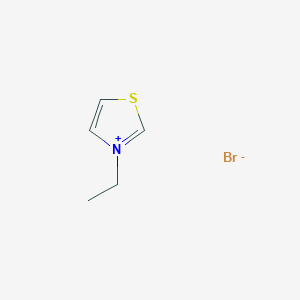

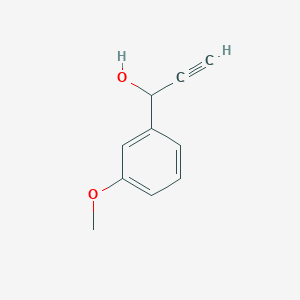
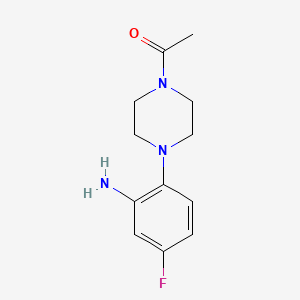
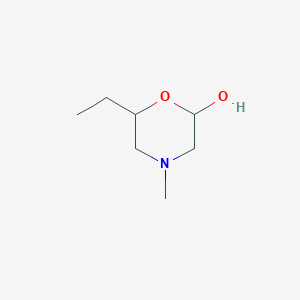
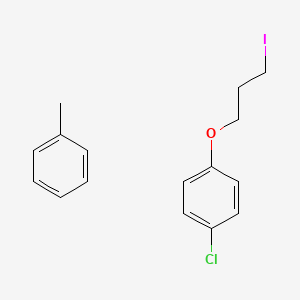
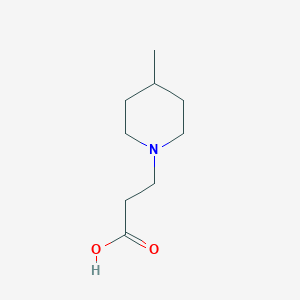
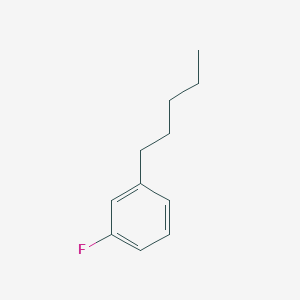
![4-Chloro-1H-benzo[d]imidazol-2-amine](/img/structure/B1603186.png)

